1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a cationic surfactant belonging to the class of imidazolinium salts. These compounds are known for their wide range of applications in various industries due to their surface-active properties. The compound is characterized by its molecular formula C₃₁H₆₁N₄O₂Cl and a molecular weight of 521.841 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of diethylenetriamine with dodecanoic acid under non-solvent microwave irradiation using calcium oxide as a support . This method is preferred due to its efficiency, producing high yields in a short amount of time compared to conventional thermal condensation methods. The reaction is carried out in an open vessel, and the products are obtained in good yields and high purity .
Industrial Production Methods
In industrial settings, the synthesis of imidazolinium salts like this compound involves the quaternization of fatty imidazolines using dimethyl sulfate as a quaternizing agent and isopropanol as a solvent . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazoles.
Reduction: Reduction reactions can modify the imidazolinium ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolines and imidazoles, which have diverse applications in different fields .
Scientific Research Applications
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and subsequent cell lysis. This property is particularly useful in its antimicrobial applications . The compound targets the lipid bilayer of microbial cell membranes, causing increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: Another imidazolium salt with similar properties but different applications, primarily used as a catalyst in organic reactions.
2-Substituted imidazolines: These compounds share a similar imidazoline core but differ in their substituents, leading to varied biological and chemical properties.
Uniqueness
1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long alkyl chain, which enhances its surface-active properties and makes it particularly effective as a surfactant and antimicrobial agent .
Properties
CAS No. |
144772-62-3 |
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Molecular Formula |
C31H61ClN4O2 |
Molecular Weight |
557.3 g/mol |
IUPAC Name |
N-[2-[3-[2-(dodecanoylamino)ethyl]-1,2-dihydroimidazol-1-ium-1-yl]ethyl]dodecanamide;chloride |
InChI |
InChI=1S/C31H60N4O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-30(36)32-23-25-34-27-28-35(29-34)26-24-33-31(37)22-20-18-16-14-12-10-8-6-4-2;/h27-28H,3-26,29H2,1-2H3,(H,32,36)(H,33,37);1H |
InChI Key |
LSCLZLDTIJMGGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC[NH+]1CN(C=C1)CCNC(=O)CCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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